molecular formula C12H16BrFN2 B1442476 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine CAS No. 1249727-85-2

1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine

Cat. No.: B1442476
CAS No.: 1249727-85-2
M. Wt: 287.17 g/mol
InChI Key: DLUZQXCNCHHJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine is a functionalized piperazine derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. Piperazine rings are privileged structures in drug discovery, frequently used to optimize pharmacokinetic properties and as scaffolds to arrange pharmacophoric groups for target interaction (Molecules, 2023). Piperazine-containing molecular frameworks are actively explored as potential therapeutics for various conditions. Recent research highlights novel piperazine hybrids demonstrating potent antibacterial activity against resistant pathogens (Molecules, 2023), and other piperazine-based compounds are being developed as potent P2X4 receptor (P2X4R) antagonists, a promising target for neuroinflammation, chronic pain, and cancer progression (Pharmacy and Pharmacology, 2024). The bromo and fluoro substituents on the benzyl ring make this compound particularly valuable for further synthetic elaboration. The halogen atoms act as orthogonal handles for transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, allowing researchers to rapidly generate a diverse array of analogues for structure-activity relationship (SAR) studies. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)8-12(10)14/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUZQXCNCHHJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The preparation of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine generally follows these key stages:

  • Synthesis of the substituted benzyl precursor (4-bromo-2-fluorobenzyl halide or related intermediate).
  • N-alkylation of 4-methylpiperazine with the benzyl halide to yield the target compound.

This approach relies on the availability of 4-bromo-2-fluorobenzyl derivatives and controlled alkylation conditions to ensure selective mono-substitution without over-alkylation.

Preparation of 4-Bromo-2-fluorobenzyl Precursors

A critical precursor is the 4-bromo-2-fluorobenzyl halide or related benzyl derivative. According to patent literature, the synthesis of related 4-bromo-2-fluoro substituted benzoic acid methyl esters involves:

  • Starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester.
  • Diazotization followed by iodination to form 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester.
  • Cyanation via reaction with cuprous cyanide under nitrogen to yield 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

These steps are conducted under carefully controlled temperatures (0-5 °C for diazotization, 60-80 °C for cyanation) and involve multiple purification steps including extraction, washing, and column chromatography to achieve high yields (up to 91%) and purity.

Though this patent focuses on benzoic acid derivatives, it establishes a reliable method to access 4-bromo-2-fluoro substituted aromatic intermediates that can be further transformed into benzyl halides suitable for piperazine alkylation.

N-Alkylation of 4-Methylpiperazine

The key step to synthesize this compound is the nucleophilic substitution of 4-methylpiperazine with the benzyl halide derivative. This reaction is typically carried out under conditions that favor selective mono-alkylation:

  • Use of 4-methylpiperazine as the nucleophile.
  • Reaction with 4-bromo-2-fluorobenzyl chloride or bromide in an aprotic solvent such as ethanol or acetonitrile.
  • Controlled temperature (often room temperature to mild heating) to prevent over-alkylation and formation of side products like dibenzylpiperazines.

From studies on related piperazine alkylations (e.g., synthesis of 1-benzylpiperazine), it is known that using piperazine salts (e.g., hydrochloride) and carefully controlling pH and temperature can reduce by-products such as 1,4-dibenzylpiperazine.

Microwave-assisted synthesis has also been reported to increase reaction yields (up to 95-96%) and reduce side products by providing rapid and uniform heating, thus enhancing reaction kinetics and selectivity.

Purification and Characterization

Post-reaction, the crude product is typically purified via:

  • Extraction with organic solvents (e.g., ethyl acetate).
  • Washing with aqueous solutions (e.g., ammonium chloride, sodium chloride).
  • Column chromatography to isolate the pure this compound.

Advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed in industrial settings to ensure high purity suitable for pharmaceutical or research applications.

Summary Table of Preparation Steps

Step Description Conditions Yield / Notes
1 Synthesis of 4-bromo-2-fluoro substituted aromatic intermediate (e.g., methyl ester) Diazotization (0-5 °C), iodination, cyanation (60-80 °C) under N₂ High yields (up to 91%), purity via chromatography
2 Conversion to 4-bromo-2-fluorobenzyl halide (not explicitly detailed but standard in benzyl halide prep) Typical halogenation of benzyl alcohol or related intermediate Requires controlled conditions to avoid side reactions
3 N-alkylation of 4-methylpiperazine with 4-bromo-2-fluorobenzyl halide Aprotic solvent, controlled temperature, possible microwave assistance High yield (up to 95-96%), reduced side products with microwave
4 Purification Extraction, washing, column chromatography, HPLC if needed Ensures product purity and removal of dibenzylated by-products

Research Findings and Methodological Insights

  • The use of piperazine salts rather than free base reduces formation of dibenzylated by-products and improves selectivity.
  • Microwave-assisted synthesis accelerates reaction rates and enhances yields by efficient energy transfer and heating uniformity.
  • The multi-step synthesis of the aromatic precursor from amino-substituted benzoic acid methyl esters is efficient, with yields exceeding 85%, and involves mild reaction conditions that preserve functional group integrity.
  • Industrial synthesis may employ automated reactors and continuous flow systems to improve scalability, reproducibility, and safety.

This detailed synthesis approach, combining well-established aromatic substitution chemistry with optimized N-alkylation of piperazines, provides a robust route to this compound. The methodologies are supported by patent literature and forensic chemistry studies, ensuring professional and authoritative preparation protocols.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo substituent is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted piperazines, arylated derivatives, and oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antidepressant or antipsychotic properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research and development.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents/Modifications Key Applications/Findings Evidence ID
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine 4-Bromo-2-fluorobenzyl, 4-methylpiperazine PARP inhibitor intermediate [1], [9]
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Chlorobenzyl, 4-methylpiperazine Lung CYP2A13 inhibitor candidate [3]
1-(4-Bromophenyl)-4-methylpiperazine 4-Bromophenyl, 4-methylpiperazine Preclinical studies (exact role unspecified) [15], [18]
1-(4-Fluorobenzyl)-4-methylpiperazine (4F-MBZP) 4-Fluorobenzyl, 4-methylpiperazine Identified as a new psychoactive substance (NPS) [10]
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine 3-Bromo-5-methylphenyl, 4-methylpiperazine 5-HT7 receptor antagonist [8]

Key Observations :

  • Halogen Position and Bioactivity : The position of halogens (e.g., 4-bromo-2-fluoro vs. 2-chloro) influences electronic properties and receptor binding. For example, 1-(2-chlorobenzyl)-4-methylpiperazine targets cytochrome P450 2A13, while this compound is tailored for PARP inhibition .
  • Benzyl vs.

Pharmacological and Functional Comparisons

Enzyme Inhibition Profiles

  • PARP Inhibition: Derivatives of this compound, such as compound 11, inhibit PARP-1/2 with IC₅₀ values in the nanomolar range, comparable to clinical candidates like KU-0059436 (AZD2281) but distinct in scaffold design .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight LogP (Predicted) Solubility
This compound 301.19 g/mol ~2.8 Low (lipophilic)
1-(4-Bromophenyl)-4-methylpiperazine 255.16 g/mol ~2.3 Moderate in DMSO
1-(2-Chlorobenzyl)-4-methylpiperazine 239.75 g/mol ~2.5 Moderate in ethanol

Notes:

  • The bromo-fluorobenzyl group increases molecular weight and lipophilicity compared to simpler chlorobenzyl or phenyl derivatives, impacting bioavailability and metabolic stability .

Biological Activity

1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine is a synthetic organic compound with a molecular formula of C12H16BrFN2 and a molecular weight of approximately 287.18 g/mol. The compound features a piperazine ring linked to a benzyl group that contains both bromine and fluorine substituents. This unique structure suggests potential biological activity, particularly in the context of medicinal chemistry and pharmacology.

The compound's synthesis typically involves multiple steps to ensure the precise incorporation of the bromine and fluorine atoms. These halogen substituents can significantly influence the compound's chemical behavior and biological interactions, making it a subject of interest in various research fields.

Synthesis Overview:

  • Starting Materials: Piperazine derivatives, brominated and fluorinated benzyl halides.
  • Reagents: Common reagents include nucleophiles (amines, thiols), solvents (ethanol, methanol), and catalysts (palladium, copper) for substitution reactions.
  • Methods: Reduction reactions using sodium borohydride or lithium aluminum hydride, and oxidation with potassium permanganate or chromium trioxide are also employed.

Potential Biological Effects

  • Monoamine Oxidase Inhibition:
    • Studies have shown that piperazine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
    • For instance, related compounds with similar structural features have demonstrated significant MAO-B inhibitory activities, suggesting that this compound may exhibit comparable effects .
  • Antimelanogenic Properties:
    • Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase, an enzyme crucial in melanin production. Such activity could imply potential applications in skin-related therapies .
  • Cytotoxicity Studies:
    • While direct cytotoxicity data for this specific compound are lacking, investigations into similar piperazine derivatives have shown varying degrees of cytotoxic effects on cell lines, indicating the need for further exploration to assess safety profiles .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other piperazine derivatives:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorobenzyl)-4-methylpiperazineChlorine instead of bromineKnown MAO inhibitory activity
1-(2-Fluorobenzyl)-4-methylpiperazineFluorine at position 2Potentially different pharmacodynamics
1-(4-Bromo-phenyl)-4-methylpiperazineBromine at para positionDistinct receptor activity
1-(3-Bromobenzyl)-4-methylpiperazineBromine at meta positionDifferent reactivity patterns

Case Studies and Research Findings

Although specific case studies focusing solely on this compound are scarce, the following findings from related research provide valuable insights:

  • Study on MAO Inhibitors: A study highlighted that para-substituted bromo compounds exhibited varying inhibitory potencies against MAO-B, with meta substitutions showing enhanced activity. This suggests that the position of halogen substituents could significantly affect biological outcomes .
  • Cytotoxicity Evaluation: Research on piperazine derivatives indicated that certain compounds demonstrated selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This dual effect is crucial for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine, and what reaction conditions are critical?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation. For example, a bromo-fluorobenzyl halide can react with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperazine backbone. Key steps include:

  • Alkylation : Stirring at room temperature for 6–7 hours with a molar excess of propargyl bromide to ensure complete substitution .
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 1:8 ratio) to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) with 1:2 hexane/ethyl acetate to track reaction progress .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : To confirm the piperazine ring environment and substituent positions. For example, methyl groups on piperazine appear as singlets (~δ 2.3 ppm), while aromatic protons from the bromo-fluorobenzyl group show splitting patterns consistent with para/meta substitution .
  • ESI-MS : To verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : To identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Q. What preliminary pharmacological screening approaches are recommended for this compound?

Methodological Answer:

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., SW620 colorectal cancer) using MTT assays, with IC₅₀ values compared to reference drugs like PARP inhibitors .
  • Enzyme inhibition : Evaluate binding to targets like PARP-1/PARP-2 via fluorescence polarization assays at nanomolar concentrations .
  • Selectivity screening : Compare activity against related enzymes (e.g., carbonic anhydrase isoforms) to assess specificity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Methodological Answer:

  • Solvent optimization : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions.
  • Catalyst screening : Test Cu(I)-catalyzed click chemistry (e.g., using CuSO₄/sodium ascorbate) for regioselective triazole formation, which improves yields in multi-step syntheses .
  • Temperature control : Gradual cooling during crystallization (e.g., ethanol evaporation) enhances crystal purity .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Solubility adjustments : Use ESOL LogS predictions (e.g., from PubChem data) to modify formulations (e.g., PEG-based carriers) .
  • Metabolic stability assays : Conduct microsomal stability tests (human liver microsomes) to identify metabolic hotspots.
  • Pharmacokinetic profiling : Measure oral bioavailability in rodent models and correlate with plasma exposure levels .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like WDR5 or PARP-1, focusing on halogen bonds (Br, F) and piperazine flexibility .
  • QSAR modeling : Train models on analogs (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) to predict bioactivity cliffs .
  • MD simulations : Assess conformational dynamics of the piperazine ring under physiological pH to inform SAR .

Q. How to design analogs for improved selectivity against off-target receptors?

Methodological Answer:

  • Bioisosteric replacement : Substitute the bromo-fluorobenzyl group with trifluoromethyl or methoxy groups to modulate steric/electronic effects .
  • Fragment-based design : Use X-ray crystallography data (e.g., PDB entries for WDR5) to guide substitutions that disrupt off-target binding .
  • Pharmacophore mapping : Overlay with known selective inhibitors (e.g., flunarizine derivatives) to identify critical spatial features .

Q. What in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • Xenograft models : Implant BRCA1-deficient tumors (e.g., MDA-MB-436) in nude mice and administer the compound orally (10–50 mg/kg) to assess tumor regression .
  • Toxicology studies : Monitor liver/kidney function biomarkers (ALT, creatinine) in Sprague-Dawley rats over 28-day dosing .

Q. How to assess chemical stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks, then analyze degradation products via HPLC .
  • Lyophilization : Test stability in lyophilized vs. solution states using accelerated aging protocols .

Q. What methods are recommended for impurity profiling during synthesis?

Methodological Answer:

  • HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect alkylation byproducts .
  • LC-MS/MS : Identify trace impurities (e.g., dehalogenated derivatives) with high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.